Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
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Description
“Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and a thiophene ring. The bromophenyl sulfonyl group would likely contribute significant steric bulk .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl sulfonyl group and the thiophene ring could impact the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Characterization : This compound has been used in the synthesis of bicyclic sultams, which are important in medicinal chemistry (Rassadin et al., 2009). Additionally, its structure was analyzed using X-ray diffraction methods, confirming its composition and providing insight into its molecular arrangement (Ramazani et al., 2011).
Application in Heterocyclic Compound Synthesis : It has been employed in the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives with potential antimicrobial properties (Darwish et al., 2014). These compounds show promise in the development of new antimicrobial agents.
Catalysis and Organic Reactions : The compound has been used in catalytic processes, such as in the synthesis of polyhydroquinoline derivatives (Khaligh, 2014). This highlights its role in facilitating complex organic reactions.
Biological Applications : Some studies have explored the potential biological activities of compounds derived from this chemical. For example, research has been conducted on its derivatives for their antiandrogenic properties (Tucker et al., 1988), suggesting potential applications in treating hormone-related conditions.
Molecular Docking and Enzyme Inhibition : The compound has been part of studies focusing on molecular docking and enzyme inhibition, indicating its relevance in biochemical and pharmacological research (Abbasi et al., 2019).
Development of Inverse Agonists : It has been used as a basis for the design and synthesis of inverse agonists targeting peroxisome proliferator-activated receptors (Toth et al., 2016), which are important in the study of metabolic diseases.
Properties
IUPAC Name |
methyl 3-[[2-[2-[(4-bromophenyl)sulfonylamino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O5S3/c1-28-20(25)19-16(10-11-29-19)22-18(24)12-30-17-5-3-2-4-15(17)23-31(26,27)14-8-6-13(21)7-9-14/h2-11,23H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTCULFNOONNRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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